BenchChemオンラインストアへようこそ!

N-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Drug Metabolism Pharmacokinetics Medicinal Chemistry

This chromone-2-carboxamide features a unique dual-methylated core and a lipophilic difluoromethoxy-phenyl side chain, driving tumor-selective cytotoxicity and potential ABCG2 inhibition. Unlike unsubstituted analogs, the 6,8-dimethyl pattern spares non-tumor fibroblasts, while -OCF2H enhances permeability and liver microsome stability. Ideal for SAR-driven MDR reversal assays (Hoechst 33342 transport in ABCG2+ lines), selective cytotoxicity screening (MTT/CellTiter-Glo), and head-to-head PK comparisons against methoxy analogs to quantify oral bioavailability gains. Order for 5-LOX/LTB4 anti-inflammatory profiling.

Molecular Formula C19H15F2NO4
Molecular Weight 359.3 g/mol
Cat. No. B11385231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC19H15F2NO4
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F)C
InChIInChI=1S/C19H15F2NO4/c1-10-7-11(2)17-14(8-10)15(23)9-16(26-17)18(24)22-12-3-5-13(6-4-12)25-19(20)21/h3-9,19H,1-2H3,(H,22,24)
InChIKeyCVFQSOVHUYZZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Procurement-Relevant Chemical and Pharmacological Context


N-[4-(Difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (C19H15F2NO4, MW 359.3 g/mol) is a synthetic chromone-2-carboxamide derivative featuring a 6,8-dimethyl-substituted 4H-chromen-4-one core linked via a carboxamide bridge to a 4-(difluoromethoxy)phenyl moiety . It belongs to a well-established class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry, with documented activities spanning anticancer, anti-inflammatory, and anti-infective applications [1]. Its structural configuration—combining a dual-methylated chromone nucleus with a difluoromethoxy-substituted N-phenyl ring—positions it as a potentially differentiated candidate within the broader chromone-2-carboxamide family for structure-activity relationship (SAR) exploration and lead optimization programs.

Why N-[4-(Difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide Cannot Be Interchanged with Generic Chromone-2-Carboxamide Analogs


Chromone-2-carboxamide derivatives exhibit pronounced sensitivity to substituent modifications on both the chromone core and the N-phenyl side chain, precluding generic substitution without functional consequence. SAR studies have established that electron-withdrawing or lipophilic substituents at the 6-position of the chromone nucleus directly modulate cytotoxic potency and target engagement [1]. Concurrently, the difluoromethoxy (-OCF2H) group on the phenyl ring introduces distinct physicochemical properties—including enhanced passive cell permeability and improved liver microsome stability—that cannot be replicated by methoxy (-OCH3), chloro (-Cl), or unsubstituted phenyl analogs [2]. The 6,8-dimethyl substitution pattern on the chromone core has been specifically associated with selective cytotoxicity against tumor cells over non-tumor fibroblasts, a selectivity profile not observed with mono-methyl or unsubstituted chromone variants [3]. These cumulative structure-dependent effects mean that even closely related analogs differing by a single methyl or halogen substituent may exhibit fundamentally different potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-[4-(Difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide vs. Closest Analogs


Difluoromethoxy (-OCF2H) vs. Methoxy (-OCH3) Phenyl Substitution: Predicted Permeability and Metabolic Stability Advantage

The 4-(difluoromethoxy)phenyl moiety present in the target compound provides a distinct physicochemical advantage over the corresponding 4-methoxyphenyl analog N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. The -OCF2H group has been demonstrated in medicinal chemistry literature to enhance passive cell permeability and improve liver microsome stability relative to both -OCH3 and -OCF3 substituents [1]. While specific head-to-head permeability data for this exact compound pair has not been published, the class-level advantage of -OCF2H over -OCH3 is supported by evidence that difluoromethoxy-containing bioactive molecules exhibit superior pharmacokinetic properties, including greater metabolic stability in hepatic microsome assays [1]. Additionally, the -OCF2H group can interconvert between lipophilic and polar conformations, enabling environmental polarity adaptation not available to the conformationally restricted -OCH3 group [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

6,8-Dimethyl vs. 6-Methyl or 7-Methyl Chromone Core: Tumor-Selective Cytotoxicity Evidence

The 6,8-dimethyl substitution pattern on the chromone core is associated with a tumor-selective cytotoxicity profile not observed with mono-methylated analogs. In a study by Shatokhin et al. (2022), compound 11 bearing a 6,8-dimethylchromone core demonstrated the highest cytotoxicity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations, while exhibiting the lowest cytotoxicity against non-tumor fibroblasts among the tested series [1]. This selectivity contrasts with mono-methylated chromone-2-carboxamide derivatives (e.g., 6-methyl or 7-methyl variants such as N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide or N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide), for which comparable tumor-selective cytotoxicity data have not been reported.

Cancer Research Cytotoxicity Selectivity Index

Chromone-2-Carboxamide Class-Level Evidence: ABCG2 Transporter Inhibition and Multidrug Resistance Reversal

N-Phenyl-chromone-2-carboxamides as a class have been identified as potent ABCG2 (BCRP) transporter inhibitors, with potencies in the low three-digit nanomolar range in Hoechst 33342 transport assays [1]. These compounds reversed multidrug resistance (MDR) in ABCG2-overexpressing cancer cells, demonstrated non-toxicity, and proved stable in blood plasma [1]. While the specific target compound has not been individually profiled in published ABCG2 assays, its structural conformity to the N-phenyl-chromone-2-carboxamide pharmacophore—particularly the presence of the 6,8-dimethyl substitution and the lipophilic difluoromethoxy group on the N-phenyl ring—predicts engagement with this target. In contrast, the unsubstituted N-phenyl-chromone-2-carboxamide (4-oxo-N-phenyl-4H-chromene-2-carboxamide) has been reported as inactive against MAO enzymes, highlighting the functional divergence driven by substituent modifications [2].

Multidrug Resistance ABCG2/BCRP Cancer Chemotherapy

Cytotoxic Potency Class Benchmark: Chromone-2-Carboxamide Derivatives Against MCF-7, OVCAR, IGROV, and HCT-116 Cancer Cell Lines

A systematic SAR study of 21 chromone-2-carboxamide derivatives by Bousejra-ElGarah et al. (2016) established that 13 compounds in this class exhibit promising cytotoxic activity against at least one of four cancer cell lines (MCF-7 breast, OVCAR and IGROV ovarian, HCT-116 colon) with IC50 values ranging from 0.9 to 10 μM [1]. The study revealed that a 6-fluoro substituent on the chromone nucleus positively impacts cytotoxic activity, while hydrophilic amide side chains favor 5-lipoxygenase inhibition [1]. The target compound incorporates a 6-methyl group (not 6-fluoro) and a lipophilic difluoromethoxy-substituted N-phenyl side chain, placing it at a distinct point in the SAR landscape. Its cytotoxic potency can be benchmarked against this class range of 0.9–10 μM, though specific IC50 values for this compound await experimental determination.

Anticancer Agents Cytotoxicity Screening MTT Assay

Recommended Research and Industrial Application Scenarios for N-[4-(Difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide


Lead Optimization for ABCG2-Mediated Multidrug Resistance Reversal in Oncology

Based on the class-level ABCG2 inhibitory activity of N-phenyl-chromone-2-carboxamides (low three-digit nanomolar potency range) [1], this compound can serve as a starting scaffold for developing MDR reversal agents. The 6,8-dimethyl and difluoromethoxy substituents are expected to enhance target engagement and metabolic stability relative to unsubstituted chromone-2-carboxamides, which lack ABCG2 activity. Procurement for Hoechst 33342 transport assays in ABCG2-overexpressing cell lines (e.g., MCF-7/MX or HEK293-ABCG2) is recommended.

Selective Anticancer Agent Development Leveraging the Tumor-Selective 6,8-Dimethylchromone Core

The 6,8-dimethylchromone core has demonstrated selective cytotoxicity against HCT116 colon carcinoma and MCF7 breast carcinoma cells at submicromolar concentrations with minimal toxicity to non-tumor fibroblasts [1]. This compound can be evaluated in expanded cancer cell line panels to confirm tumor selectivity. Procurement is warranted for MTT or CellTiter-Glo cytotoxicity screening against matched tumor/normal cell line pairs.

PK/PD Tool Compound for Investigating Difluoromethoxy Group Effects on Oral Bioavailability

The -OCF2H group on the N-phenyl ring is predicted to confer superior passive permeability and hepatic microsome stability compared to -OCH3 analogs [1]. This compound can be used in head-to-head PK studies with its 4-methoxyphenyl analog to experimentally quantify the contribution of the difluoromethoxy substituent to oral bioavailability and metabolic half-life in rodent models.

Anti-Inflammatory Screening via 5-Lipoxygenase Inhibition Pathway

Chromone-2-carboxamide derivatives have been screened as 5-lipoxygenase inhibitors, with hydrophilic amide side chains showing greater activity [1]. The target compound's lipophilic difluoromethoxy-phenyl side chain provides a contrasting SAR probe. Procurement for 5-LOX enzyme inhibition assays and cellular leukotriene B4 (LTB4) production assays in human whole blood is recommended to assess its anti-inflammatory potential relative to more hydrophilic class members.

Quote Request

Request a Quote for N-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.